1-(2-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one
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Overview
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials . The synthesis process can vary greatly depending on the complexity of the molecule.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques can provide information about the connectivity of atoms in the molecule, the types of bonds present, and the presence of functional groups .Chemical Reactions Analysis
The chemical reactions of a compound can be studied to understand its reactivity. This can involve studying its reactions with various reagents, under different conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Novel Antitubercular and Antileishmanial Agents
Research on derivatives of the chemical structure similar to 1-(2-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one has revealed their potential as novel agents against infectious diseases such as tuberculosis and leishmaniasis. Specifically, derivatives have been identified for their potential use in the treatment of visceral leishmaniasis (VL), providing a promising avenue for first-in-class drug candidates. These findings underscore the importance of structural modifications to enhance solubility and safety without compromising activity against VL. The identification of efficacious compounds through phenotypic screening against kinetoplastid diseases highlights the versatility of these compounds in addressing neglected tropical diseases (Thompson et al., 2016).
Antibacterial Agents
Another significant area of application is in the development of antibacterial agents. Piperazinyl oxazolidinone derivatives, incorporating a pyridine, diazene, or triazene heteroaromatic ring, have demonstrated potent antibacterial properties. These compounds are active against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, and selected anaerobic organisms. The exploration of structure-activity relationships within this class has led to the discovery of compounds with MIC values ≤ 2 microg/mL against selected gram-positive pathogens. This research not only expands the arsenal against resistant bacterial strains but also contributes to our understanding of the molecular determinants of antibacterial activity (Tucker et al., 1998).
Antimicrobial and Anticancer Activities
Further, the synthesis of novel thiazolidinone and s-triazine-based derivatives has demonstrated broad antimicrobial activity against a range of bacterial and fungal species. These compounds, including those derived from 1-pyridin-2-yl-piperazine, highlight the potential of structural diversification in combating microbial resistance. Additionally, certain derivatives have shown promising anticancer activities, particularly against prostate cancer cells. This suggests a dual therapeutic potential, offering avenues for the development of new treatments for infectious diseases and cancer (Patel et al., 2012; Demirci & Demirbas, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[2-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-oxoethyl]-3-phenylimidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-16-9-10-19(23-22-16)29-18-8-5-11-24(14-18)20(27)15-25-12-13-26(21(25)28)17-6-3-2-4-7-17/h2-4,6-7,9-10,18H,5,8,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVRVBSCLADVBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CN3CCN(C3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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